

Application Notes and Protocols: Amidation of (E)-4-(dimethylamino)but-2-enoic acid

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Compound of Interest

Compound Name: (E)-4-(dimethylamino)but-2-enoic acid

Cat. No.: B139869

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Introduction

(E)-4-(dimethylamino)but-2-enoic acid and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds, notably as building blocks for irreversible protein kinase inhibitors. Its structure, featuring an α,β -unsaturated carbonyl system, is crucial for covalent bond formation with target proteins. This document provides detailed protocols for the amidation reaction of **(E)-4-(dimethylamino)but-2-enoic acid**, a critical step in the synthesis of advanced drug intermediates, such as those used in the preparation of afatinib, an irreversible epidermal growth factor receptor (EGFR) inhibitor.

Physicochemical Properties

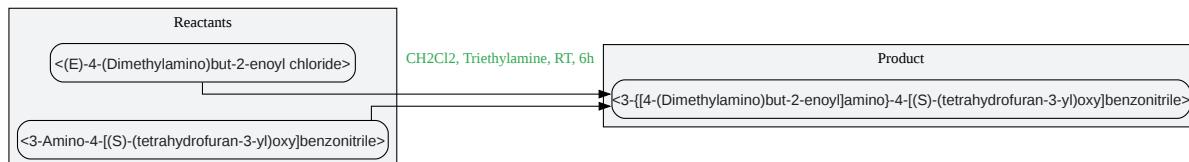
A summary of the key physicochemical properties of the parent compound and its hydrochloride salt is provided below. The hydrochloride salt is often used to improve stability and solubility.

Identifier	Value
IUPAC Name	(E)-4-(dimethylamino)but-2-enoic acid
Synonym	trans-4-Dimethylaminocrotonic acid
CAS Number (Free Acid)	149586-32-3
CAS Number (HCl Salt)	848133-35-7; 1130155-48-4
Molecular Formula	C ₆ H ₁₁ NO ₂
Molecular Weight	129.16 g/mol
Appearance	White to off-white solid

Amidation Reaction: Synthesis of Afatinib Intermediate

The amidation of **(E)-4-(dimethylamino)but-2-enoic acid** is a cornerstone in the synthesis of afatinib, a potent anticancer agent. The reaction typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by coupling with an appropriate amine.

Reaction Scheme



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Caption: General amidation reaction scheme for the synthesis of an afatinib intermediate.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of a key afatinib intermediate.[1][2]

Materials:

- 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile
- (E)-4-(N,N-dimethylamino)-but-2-enoyl chloride
- Triethylamine
- Dichloromethane (DCM)
- 10% Sodium bicarbonate solution
- Water
- Anhydrous sodium sulfate
- Ethyl acetate

Procedure:

- To a suitable reaction vessel, add 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile (2.5 mmol, 1.0 equiv) and dichloromethane (20 mL).
- Add triethylamine (2.5 mmol, 1.0 equiv) to the mixture.
- Warm the mixture to 40-45°C and stir until a uniform solution is obtained.
- Cool the reaction mixture to below 10°C in an ice bath.
- Slowly add a solution of (E)-4-(N,N-dimethylamino)-but-2-enoyl chloride (2.8 mmol, 1.12 equiv) in dichloromethane (10 mL) dropwise to the cooled reaction mixture.
- Allow the reaction to proceed at room temperature for 6 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 10% sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Recrystallize the crude product from ethyl acetate to obtain the pure amide as a white solid.

Quantitative Data

Reactant	Molar Ratio	Product	Yield
3-amino-4-[(S)- (tetrahydrofuran-3- yl)oxy]benzonitrile	1.0	3-[4-(N,N- dimethylamino)-1-oxo- 2-buten-1-yl]amino-4- [(S)-(tetrahydrofuran- 3-yl)oxy]benzonitrile	91.4% [1]
(E)-4-(N,N- dimethylamino)-but-2- enoyl chloride	1.12		

General Considerations for Amide Coupling

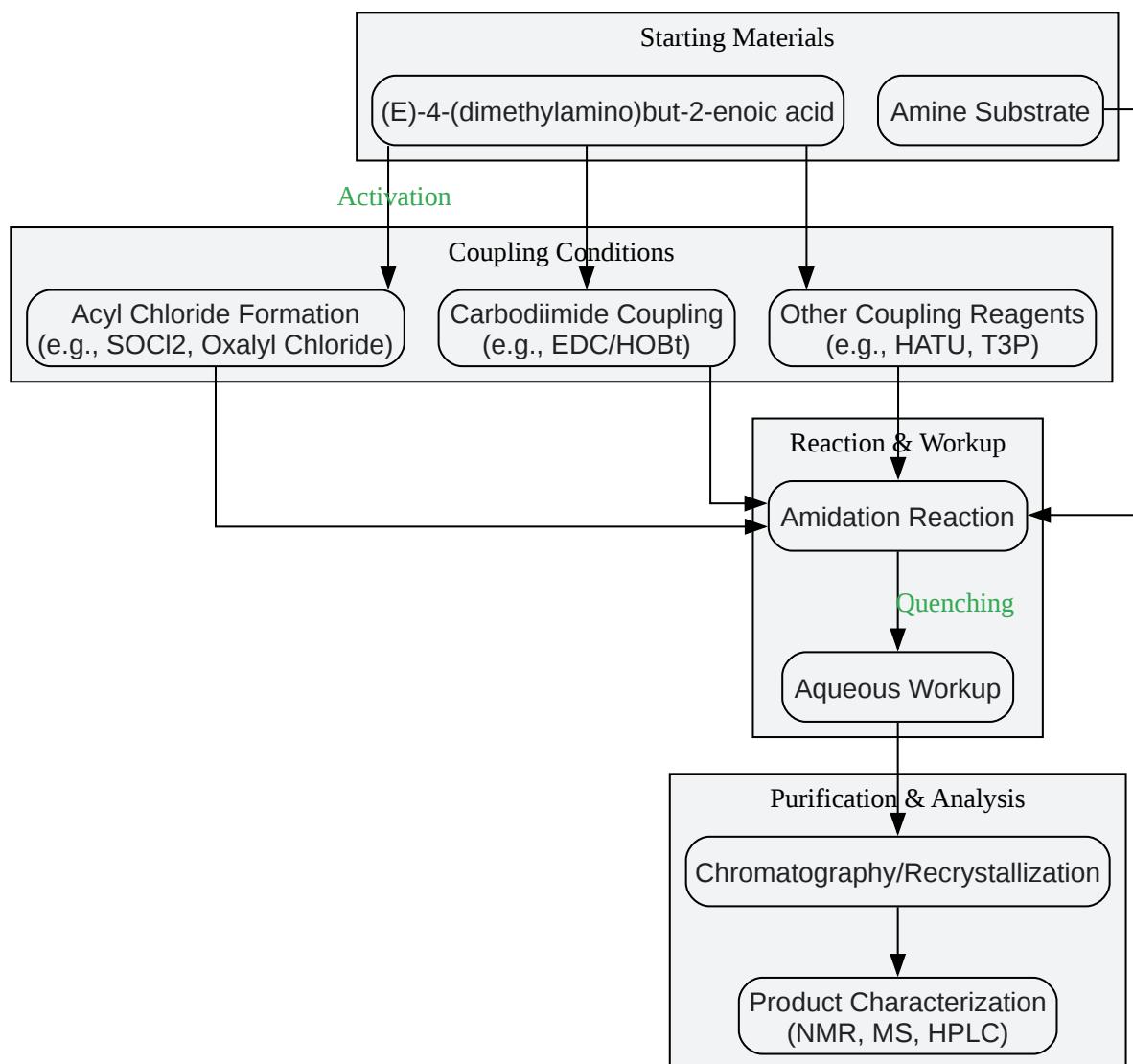
While the acyl chloride method is effective, other standard amide coupling reagents can also be employed for the amidation of **(E)-4-(dimethylamino)but-2-enoic acid**, particularly for different amine substrates. The choice of coupling agent and reaction conditions may need to be optimized depending on the specific amine's reactivity and steric hindrance.

Commonly used coupling agents include:

- Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBT) or 4-dimethylaminopyridine (DMAP).[\[3\]](#)

- Acyl Fluorides: In situ formation of acyl fluorides can be an efficient method for coupling with sterically hindered or electron-deficient amines.[4]

Experimental Workflow for Method Optimization



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Caption: A generalized workflow for optimizing the amidation of **(E)-4-(dimethylamino)but-2-enoic acid**.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Acyl chlorides are corrosive and moisture-sensitive; handle them with care under anhydrous conditions.
- Consult the Safety Data Sheet (SDS) for all reagents before use.

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